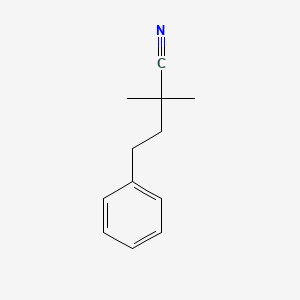

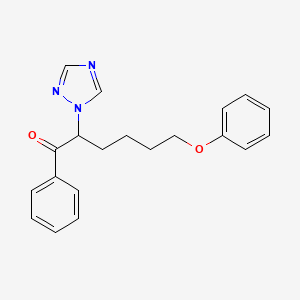

2,2-Dimethyl-4-phenylbutanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t a specific synthesis process for 2,2-Dimethyl-4-phenylbutanenitrile available, a related compound, 2-(3-oxoindolin-2-ylidene)acetonitriles, has been synthesized from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. The transformation operates via nucleophilic intramolecular cyclization and involves oxidation of the aniline moiety .Applications De Recherche Scientifique

Conformational Analysis

A study by Kodama et al. (1979) focused on the conformation of a diastereoisomeric pair of 2,2-dimethyl-4-phenyl-3-pentanols, closely related to 2,2-Dimethyl-4-phenylbutanenitrile. Using techniques like 1H-NMR, 13C-NMR, IR, GC, and MS analyses, they found that these molecules predominantly exist in conformers where the t-butyl and phenyl groups are close to each other. This research provides insights into the favored gauche interaction and the nature of CH/π interactions between alkyl and phenyl groups, which could be crucial in understanding the dynamics of related compounds (Kodama et al., 1979).

Chemical Synthesis

Chen Jia-run (2009) developed efficient synthetic routes for compounds including 2-dimethylamino-2-phenylbutanenitrile. This process involves alkylation, hydrolysis, and reduction steps, starting from 2-Phenylacetonitrile. The methods used in this study could be relevant for the synthesis of 2,2-Dimethyl-4-phenylbutanenitrile and its derivatives (Chen Jia-run, 2009).

Photocycloaddition Studies

Margaretha et al. (2007) investigated the photocycloaddition of 2,3-Dihydro-2,2-dimethyl-4H-thiopyran-4-one, a compound structurally similar to 2,2-Dimethyl-4-phenylbutanenitrile. Their study on regiospecific and stereospecific photocycloaddition provides an understanding of the chemical behavior of similar compounds under the influence of light (Margaretha et al., 2007).

Spectral Properties and Molecular Probes

Diwu et al. (1997) synthesized compounds like 2,5‐Diphenyloxazoles with dimethylamino groups, which are structurally related to 2,2-Dimethyl-4-phenylbutanenitrile. Their work on the spectral properties and the development of fluorescent molecular probes offers insights into potential applications of similar compounds in biological and chemical sensing (Diwu et al., 1997).

Propriétés

IUPAC Name |

2,2-dimethyl-4-phenylbutanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-12(2,10-13)9-8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPPIEMCGLFONH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=CC=C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-4-phenylbutanenitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromofuran-2-carboxamide](/img/structure/B2844117.png)

![N-[3-(1,1-Dioxo-1,4-thiazinan-4-yl)phenyl]prop-2-enamide](/img/structure/B2844122.png)

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2844123.png)

![1-Cyclopropyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2844126.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2844127.png)

![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2844132.png)

![6-[[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2844133.png)

![4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2844135.png)